S-(2-methoxyethyl) ethanethioate
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Overview
Description
S-(2-methoxyethyl) ethanethioate: is an organic compound with the molecular formula C5H10O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group and an alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxyethyl) ethanethioate typically involves the reaction of thioacetic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol is replaced by the thioacetate group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-methoxyethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(2-methoxyethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving thioesterases. It can also be used as a probe to investigate metabolic pathways involving thioesters.
Medicine: this compound has potential applications in drug development. Its thioester functionality makes it a candidate for prodrug design, where it can be converted into active drugs in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased flexibility and resistance to degradation.
Mechanism of Action
The mechanism of action of S-(2-methoxyethyl) ethanethioate involves its interaction with nucleophiles and electrophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. In biological systems, thioesters like this compound can participate in enzymatic reactions, where they act as acyl donors or acceptors.
Comparison with Similar Compounds
- S-(2-hydroxyethyl) ethanethioate
- S-ethyl ethanethioate
- S-(2-methyl-3-furyl) ethanethioate
Comparison: S-(2-methoxyethyl) ethanethioate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to its analogs. For instance, S-(2-hydroxyethyl) ethanethioate has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility profiles. S-ethyl ethanethioate, on the other hand, lacks the additional functional group, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C5H10O2S |
---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
S-(2-methoxyethyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 |
InChI Key |
NSUGFKJVZVHURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOC |
Origin of Product |
United States |
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